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Compound of Interest

Compound Name:
2,6-Dimethylphenyl 4-

fluorobenzoate

CAS No.: 102331-07-7

Cat. No.: B14075098

Get Quote

Executive Summary: The Reactivity Gap
The utility of phenyl esters is dictated by the leaving group ability of the phenol, which

correlates directly with the acidity (pKa) of the conjugate acid.
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Feature 4-Nitrophenyl (4-NP)
4-Fluorophenyl (4-

FP)

Pentafluorophenyl

(PFP)

Primary Role

Synthetic Reagent /

Chromogenic

Substrate

19F NMR Probe /

Mechanistic Tool

High-Speed Peptide

Coupling

Reactivity High (Activated) Low (Passivated)
Very High (Super-

Activated)

Leaving Group pKa ~7.15 ~9.90 ~5.50

Hammett +0.78 (Strong E-

Withdrawing)

+0.06 (Weak E-

Withdrawing)

N/A (Multi-substituent

effect)

Hydrolysis Half-Life
Minutes to Hours (pH

8)
Days (pH 8) Minutes (pH 8)

Detection
UV-Vis (Yellow,

405 nm)

19F NMR (Chemical

Shift)
UV (Non-specific)

Key Takeaway: Use 4-NP if you need to drive a reaction to completion or measure enzyme

kinetics colorimetrically. Use 4-FP if you need a stable tag for NMR structural studies that will

not spontaneously hydrolyze.

Mechanistic Principles
The Hammett Effect on Aminolysis
The rate of aminolysis (nucleophilic acyl substitution) depends on the electron density at the

carbonyl carbon and the stability of the leaving phenoxide ion.

4-Nitro Group: The nitro group is a powerful electron-withdrawing group (EWG) via both

induction (-I) and resonance (-R). This pulls electron density away from the aromatic ring and

the ester oxygen, making the carbonyl carbon highly electrophilic and stabilizing the negative

charge on the departing nitrophenoxide.

4-Fluoro Group: Fluorine is electronegative (strong -I) but also has lone pairs that donate

electron density back into the ring via resonance (+R). In the para position, these effects
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nearly cancel each other out (

). Consequently, 4-fluorophenol is barely more acidic than unsubstituted phenol (pKa 10.0),
making 4-FP esters poor electrophiles.

Reaction Pathway Visualization
The following diagram illustrates the energy landscape difference. 4-NP lowers the activation

energy (

) for the breakdown of the tetrahedral intermediate.
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4-F: Poor stabilization
(Slow/Stalled)

Click to download full resolution via product page

Figure 1: Comparative reaction pathway. The 4-nitro group significantly lowers the energy

barrier for the leaving group departure compared to the 4-fluoro group.

Applications & Performance Data
4-Nitrophenyl (4-NP): The Kinetic Standard
Because 4-nitrophenol is yellow at neutral/alkaline pH (phenolate form) and the ester is

colorless, 4-NP esters are the gold standard for enzyme kinetics (e.g., Lipase, Chymotrypsin

activity).

Reaction: Hydrolysis or Aminolysis releases 4-nitrophenolate.
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Readout: Absorbance at 405 nm.

Kinetics: Fast.

(hydroxide attack) is

in water.

4-Fluorophenyl (4-FP): The NMR Reporter
4-FP esters are too slow for efficient peptide synthesis but ideal for 19F NMR applications.

Fluorine-19 has 100% natural abundance and zero background in biological systems.

Application: Site-specific protein labeling.

Advantage: The ester bond is stable enough to prevent "background hydrolysis" during

handling, ensuring the tag remains attached to the probe until it specifically reacts with a

target site (often a catalytic lysine or cysteine in a "suicide inhibitor" mechanism).

Sensitivity: The chemical shift of the

signal changes significantly upon ester cleavage or environmental binding.

The "Penta" Factor (PFP)
For researchers seeking reactivity, Pentafluorophenyl (PFP) esters are the modern choice.

Why? While one fluorine is weak, five fluorines exert a massive inductive effect (-I) that

overwhelms any resonance donation.

Result: PFP esters are often more reactive than 4-NP esters in non-polar solvents and are

less prone to racemization during peptide coupling.

Experimental Protocols
Protocol A: Kinetic Assessment of Esterase Activity (4-
NP)
Objective: Determine the hydrolytic activity of an enzyme using 4-nitrophenyl acetate (pNPA).
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Preparation:

Dissolve pNPA in acetonitrile to make a 100 mM stock.

Prepare reaction buffer: 50 mM Tris-HCl, pH 8.0.

Workflow:

Add 190 µL of buffer to a 96-well microplate.

Add 5 µL of enzyme solution.

Initiate reaction with 5 µL of pNPA stock (Final conc: 2.5 mM).

Measurement:

Monitor Absorbance at 405 nm every 30 seconds for 10 minutes at 25°C.

Calculation: Use the extinction coefficient of 4-nitrophenolate (

) to calculate the rate (

).

Protocol B: 19F NMR Stability/Labeling Assay (4-FP)
Objective: Verify the integrity of a 4-fluorophenyl ester probe in physiological buffer.

Preparation:

Synthesize/dissolve the 4-fluorophenyl ester probe in DMSO-d6 (10 mM).

Prepare Phosphate Buffered Saline (PBS, pH 7.4) with 10%

.

Workflow:

Mix 50 µL probe stock with 450 µL PBS/D2O in an NMR tube.
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Acquire a baseline

NMR spectrum (typically -100 to -130 ppm relative to

).

Signal: The intact ester will show a specific chemical shift (e.g.,

ppm).

Monitoring:

Incubate at 37°C. Acquire spectra at t=0, 1h, 12h, 24h.

Hydrolysis Detection: Look for the appearance of a new peak corresponding to free 4-

fluorophenol (

ppm).

Note: 4-FP esters should show <5% hydrolysis over 24h in PBS, whereas 4-NP would

show >50%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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